molecular formula C26H21N B14343764 1,1,3-Triphenyl-2,3-dihydro-1H-isoindole CAS No. 104134-81-8

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole

Katalognummer: B14343764
CAS-Nummer: 104134-81-8
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: TVXMFVZWKLCKHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family It is characterized by its unique structure, which includes three phenyl groups attached to the isoindole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One notable method involves the reaction of benzophenone with 2,2,4,4,6,6-hexakis-(2,2,2-trifluoroethoxy)-1,3,5,2,4,6-triazatriphosphorin. This reaction yields 1,1,3-triphenyl-1H-isoindole as the main product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.

Wissenschaftliche Forschungsanwendungen

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,3-triphenyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Isoindole-1,3(2H)-dione:

    2,3-Dihydro-1H-indole:

Uniqueness

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and potential applications. These phenyl groups can enhance the compound’s stability, reactivity, and ability to interact with other molecules, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

104134-81-8

Molekularformel

C26H21N

Molekulargewicht

347.4 g/mol

IUPAC-Name

1,3,3-triphenyl-1,2-dihydroisoindole

InChI

InChI=1S/C26H21N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27H

InChI-Schlüssel

TVXMFVZWKLCKHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(N2)(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.